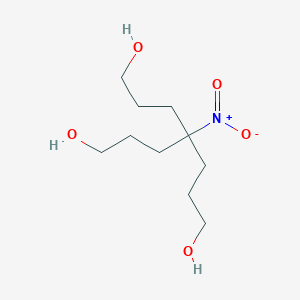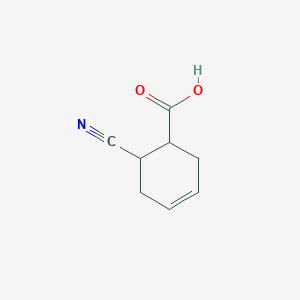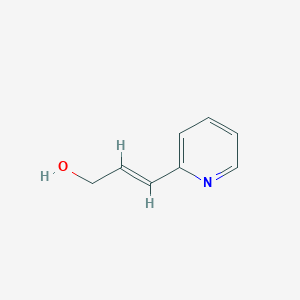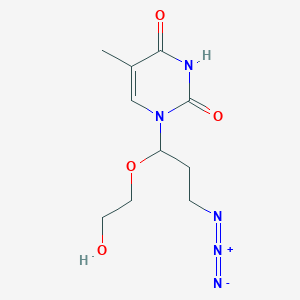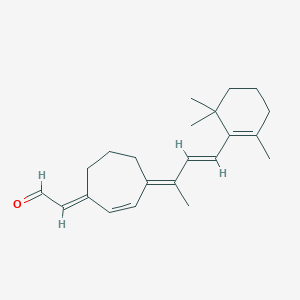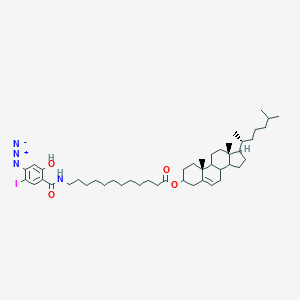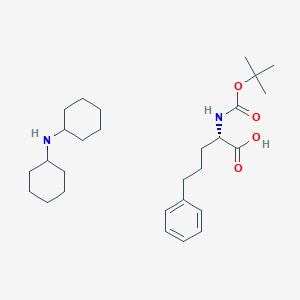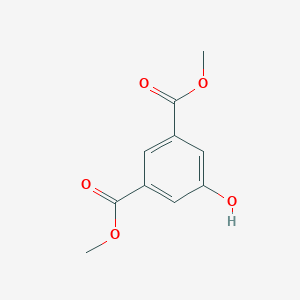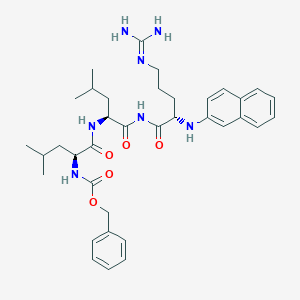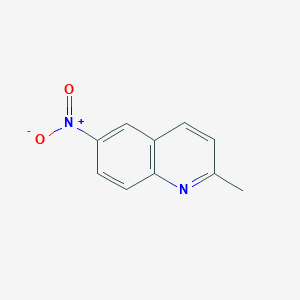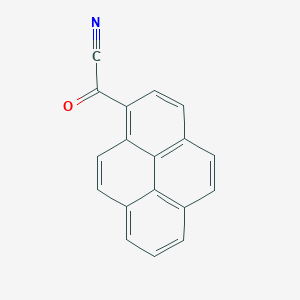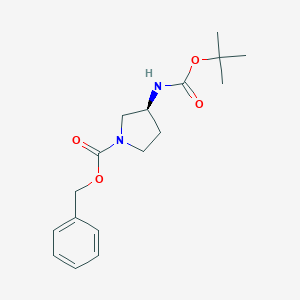
S-1-Cbz-3-Boc-aminopirrolidina
Descripción general
Descripción
S-1-Cbz-3-Boc-aminopyrrolidine: is a chemical compound with the molecular formula C17H24N2O4 . It is a derivative of pyrrolidine, featuring both a benzyloxycarbonyl (Cbz) and a tert-butoxycarbonyl (Boc) protecting group.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S-1-Cbz-3-Boc-aminopyrrolidine is used as an intermediate in the synthesis of more complex molecules. Its protected amine groups make it a valuable building block for various organic synthesis reactions .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein-ligand binding. Its protected groups allow for selective deprotection, enabling the study of specific biological pathways .
Medicine: In medicine, S-1-Cbz-3-Boc-aminopyrrolidine is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for various industrial applications, including the development of new materials and chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-1-Cbz-3-Boc-aminopyrrolidine typically involves the protection of the amino group in pyrrolidineThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions.
Industrial Production Methods: Industrial production of S-1-Cbz-3-Boc-aminopyrrolidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: S-1-Cbz-3-Boc-aminopyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to remove the protecting groups, yielding the free amine.
Substitution: The compound can participate in substitution reactions, where the protecting groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid are used to remove the protecting groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrolidine derivatives, while reduction typically results in the free amine .
Mecanismo De Acción
The mechanism of action of S-1-Cbz-3-Boc-aminopyrrolidine involves its interaction with specific molecular targets. The compound’s protected amine groups allow it to bind selectively to enzymes and receptors, modulating their activity. The pathways involved depend on the specific application, but generally, the compound acts by inhibiting or activating target proteins, thereby influencing biological processes .
Comparación Con Compuestos Similares
S-1-Cbz-3-aminopyrrolidine: This compound lacks the Boc protecting group, making it less versatile in certain synthetic applications.
S-1-Boc-3-aminopyrrolidine: This compound lacks the Cbz protecting group, which may limit its use in specific reactions.
Uniqueness: S-1-Cbz-3-Boc-aminopyrrolidine stands out due to the presence of both Cbz and Boc protecting groups. This dual protection allows for greater flexibility in synthetic applications, enabling selective deprotection and functionalization. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules .
Propiedades
IUPAC Name |
benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-9-10-19(11-14)16(21)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCUTXNUDLVCTI-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561639 | |
| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122536-74-7 | |
| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-2-[(4E)-4-[(E)-4-(2,6,6-Trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde](/img/structure/B57305.png)
